![molecular formula C20H13N7O3 B2494392 2-((2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1396760-14-7](/img/structure/B2494392.png)
2-((2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Description
2-((2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C20H13N7O3 and its molecular weight is 399.37. The purity is usually 95%.
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Scientific Research Applications
Catalytic Photoredox C–H Arylation
The compound has been investigated for its potential in catalytic photoredox C–H arylation reactions. Researchers have explored its ability to functionalize C–H bonds in organic molecules using visible light and transition metal catalysts. These reactions are valuable for constructing complex organic frameworks and synthesizing biologically active compounds .
Synthesis of Biologically Active Derivatives
The compound serves as a precursor for the synthesis of biologically active derivatives. Specifically, it has been used to generate 4H-pyrido[1,2-a]pyrimidin-4-one derivatives. These derivatives exhibit diverse biological activities and may find applications in drug discovery and development .
Cyclization Reactions
Researchers have established a straightforward protocol for cyclizing various 2-aminopyridines with β-oxo esters or alkynoates to produce different 4H-pyrido[1,2-a]pyrimidin-4-ones. The use of ethylene glycol facilitates this condensation process, providing a practical synthetic route to these heterocyclic motifs .
Agrochemical Applications
The compound and its derivatives have shown promise in agrochemical applications. Their bioactivity and multipurpose nature make them attractive candidates for developing novel pesticides, herbicides, or plant growth regulators .
Metal-Free Chalcogenation
An efficient metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised. This reaction allows for the synthesis of diverse 3-ArS/ArSe derivatives in high yields. The mild reaction conditions and scalability of this process enhance its practical utility .
Material Science and Organic Synthesis
Given its unique structure and reactivity, the compound may find applications in material science, including the design of functional materials or molecular scaffolds. Additionally, it can serve as a building block in organic synthesis for constructing more complex molecules .
properties
IUPAC Name |
2-[[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N7O3/c28-17-5-4-13(20-24-19(25-30-20)15-10-21-6-7-22-15)11-26(17)12-14-9-18(29)27-8-2-1-3-16(27)23-14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJLKBDABARHCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one |
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